4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol
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Overview
Description
4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of amino, dibromo, and dipropylamino groups attached to a benzenemethanol structure, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The amino group is introduced through a nucleophilic substitution reaction, while the dipropylamino group is added via an alkylation reaction using dipropylamine and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo groups to less reactive species.
Substitution: The amino and dibromo groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,5-dibromo-alpha-(bromomethyl)benzenemethanol: Similar in structure but with a bromomethyl group instead of a dipropylamino group.
4-Amino-3,5-dibromopyridine: Contains a pyridine ring instead of a benzenemethanol structure.
Uniqueness
The presence of the dipropylamino group in 4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol distinguishes it from similar compounds, providing unique chemical properties and potential applications. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
38338-86-2 |
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Molecular Formula |
C14H22Br2N2O |
Molecular Weight |
394.14 g/mol |
IUPAC Name |
1-(4-amino-3,5-dibromophenyl)-2-(dipropylamino)ethanol |
InChI |
InChI=1S/C14H22Br2N2O/c1-3-5-18(6-4-2)9-13(19)10-7-11(15)14(17)12(16)8-10/h7-8,13,19H,3-6,9,17H2,1-2H3 |
InChI Key |
HTBGSVLIHODMKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC(C1=CC(=C(C(=C1)Br)N)Br)O |
Origin of Product |
United States |
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